7-Hydroxy-1H-indazole-5-carboxylic acid
Description
7-Hydroxy-1H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a hydroxyl (-OH) group at position 7 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₈H₅N₂O₃, with a molecular weight of 177.14 g/mol (inferred from analogs like 7-chloro-1H-indazole-5-carboxylic acid, which has a molecular weight of 196.59 g/mol ).
Properties
CAS No. |
1131605-20-3 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
7-hydroxy-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-6-2-4(8(12)13)1-5-3-9-10-7(5)6/h1-3,11H,(H,9,10)(H,12,13) |
InChI Key |
VGZKUBKJPAKVEC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C=NN2)O)C(=O)O |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 7-Hydroxy-1H-indazole-5-carboxylic acid, emphasizing substituent effects on properties and bioactivity:
Key Comparative Insights:
For example, 7-chloro and 7-trifluoromethyl analogs have higher molecular weights and logP values compared to the hydroxy derivative . Hydroxy and methoxy groups improve solubility via hydrogen bonding but may limit blood-brain barrier penetration .
Biological Activity: Angiotensin II antagonists like CV-11974 () demonstrate that carboxylic acid groups at position 7 (benzimidazole core) are critical for receptor binding. Fluorinated analogs (e.g., 7-fluoro) are often prioritized in drug discovery due to their metabolic stability and enhanced target affinity .
Synthetic Accessibility :
- Bromo and iodo substituents (e.g., compounds 8–10 in ) are commonly introduced via palladium-catalyzed cross-coupling, enabling modular synthesis of diverse analogs. However, hydroxy and carboxylic acid groups may require protective strategies during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
